molecular formula C12H15F2N3O B11745285 {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(furan-2-yl)methyl]amine

{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(furan-2-yl)methyl]amine

Cat. No.: B11745285
M. Wt: 255.26 g/mol
InChI Key: UNNRCRXKOHLSEV-UHFFFAOYSA-N
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Description

{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(furan-2-yl)methyl]amine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring substituted with a difluoroethyl group and a furan ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(furan-2-yl)methyl]amine typically involves multi-step organic reactions. One common method includes the alkylation of a pyrazole derivative with a difluoroethyl halide, followed by the introduction of a furan ring through a nucleophilic substitution reaction. The reaction conditions often require the use of polar aprotic solvents, such as dimethyl sulfoxide (DMSO), and catalysts like potassium carbonate to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(furan-2-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the furan ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, alkyl halides

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(furan-2-yl)methyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(furan-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its interaction with microbial enzymes can inhibit their function, resulting in antimicrobial activity. Similarly, its binding to cellular receptors can trigger signaling pathways that lead to anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    {[1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methyl}(methyl)amine: This compound shares a similar difluoroethyl group but differs in the ring structure, featuring a triazole ring instead of a pyrazole and furan ring.

    (2,2-difluoroethyl)[(1-methyl-1H-imidazol-5-yl)methyl]amine: Another similar compound with a difluoroethyl group, but it contains an imidazole ring instead of a pyrazole and furan ring.

Uniqueness

The uniqueness of {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(furan-2-yl)methyl]amine lies in its combination of a pyrazole ring with a furan ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H15F2N3O

Molecular Weight

255.26 g/mol

IUPAC Name

N-[[1-(2,2-difluoroethyl)-5-methylpyrazol-4-yl]methyl]-1-(furan-2-yl)methanamine

InChI

InChI=1S/C12H15F2N3O/c1-9-10(6-16-17(9)8-12(13)14)5-15-7-11-3-2-4-18-11/h2-4,6,12,15H,5,7-8H2,1H3

InChI Key

UNNRCRXKOHLSEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC(F)F)CNCC2=CC=CO2

Origin of Product

United States

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